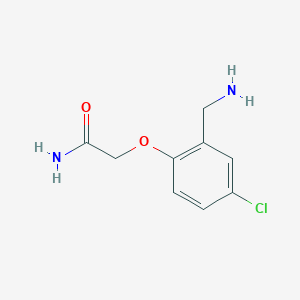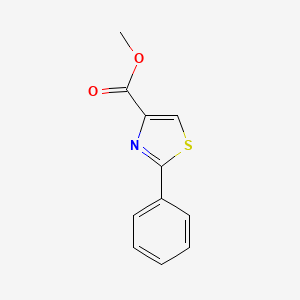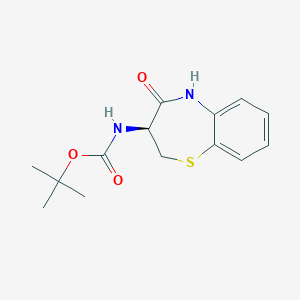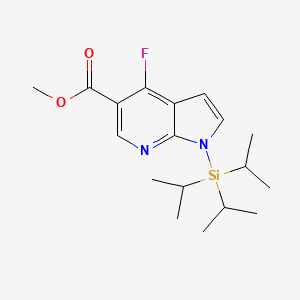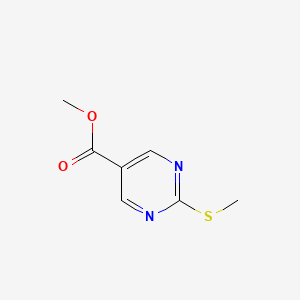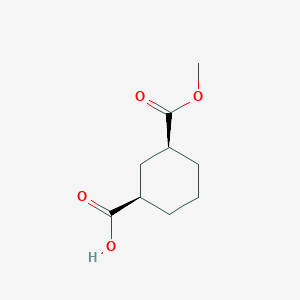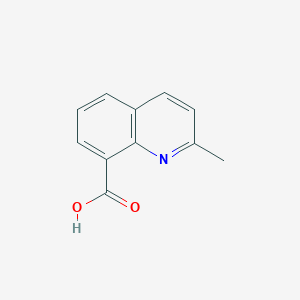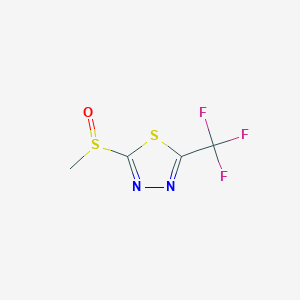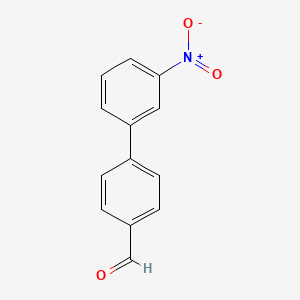
Benzyl methyl(2-oxoethyl)carbamate
Übersicht
Beschreibung
Benzyl methyl(2-oxoethyl)carbamate is an organic compound with the molecular formula C11H13NO3 . It has a molecular weight of 207.23 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of carbamates, such as Benzyl methyl(2-oxoethyl)carbamate, involves various methods. One common method is the carbamoylation process . In this process, carbonylimidazolide reacts with a nucleophile in water to prepare urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
Benzyl methyl(2-oxoethyl)carbamate contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis
Benzyl methyl(2-oxoethyl)carbamate has a molecular weight of 207.23 . It is stored in an inert atmosphere, under -20°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
General Information
“Benzyl methyl(2-oxoethyl)carbamate” is a chemical compound with the molecular formula C11H13NO3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . This compound is typically stored in an inert atmosphere and under -20°C .
Application in Peptide Synthesis
One specific application of “Benzyl methyl(2-oxoethyl)carbamate” is in the field of peptide synthesis .
Method of Application
In this application, N-(Protected α-aminoacyl)benzotriazoles, which are powerful acylating agents, are used frequently for preparing peptides and their mimetics and conjugates . The compound “Benzyl methyl(2-oxoethyl)carbamate” can be synthesized and characterized as part of this process .
Results and Outcomes
The outcomes of this process include the successful synthesis and characterization of “Benzyl methyl(2-oxoethyl)carbamate”, contributing to the broader field of peptide synthesis .
Application as a Protecting Group in Amine Synthesis
“Benzyl methyl(2-oxoethyl)carbamate” is used in the field of organic chemistry as a protecting group for amines .
Method of Application
In this application, the compound is used to protect amines during synthesis . Protecting groups are essential for the synthesis of peptides . Carbamates, such as “Benzyl methyl(2-oxoethyl)carbamate”, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
Results and Outcomes
The outcomes of this process include the successful protection of amines during synthesis, contributing to the broader field of peptide synthesis .
Application in Organic Building Blocks
“Benzyl methyl(2-oxoethyl)carbamate” is also used in the synthesis of organic building blocks .
Method of Application
In this application, the compound is used as a starting material or intermediate in the synthesis of other complex organic compounds .
Results and Outcomes
The outcomes of this process include the successful synthesis of complex organic compounds, contributing to the broader field of organic chemistry .
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl N-methyl-N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(7-8-13)11(14)15-9-10-5-3-2-4-6-10/h2-6,8H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOLOBYKJRHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=O)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475776 | |
| Record name | benzyl methyl(2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl methyl(2-oxoethyl)carbamate | |
CAS RN |
107201-33-2 | |
| Record name | benzyl methyl(2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl N-methyl-N-(2-oxoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


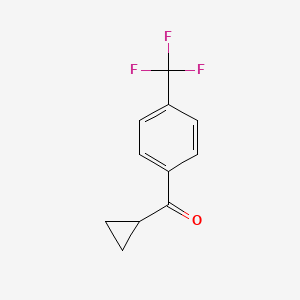
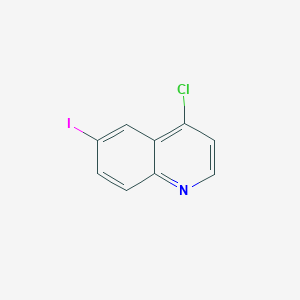
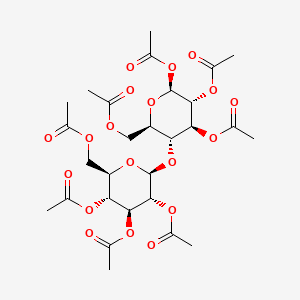
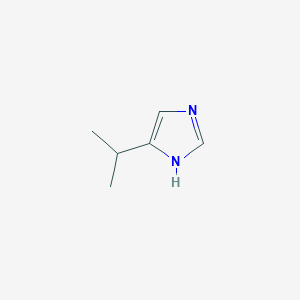
![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)
